Conduritol D

Glycosidase Inhibition Enzyme Kinetics BindingDB Data

Conduritol D (CAS 4782-75-6) is a meso-cyclitol belonging to the 1,2,3,4-cyclohexenetetrol family, which comprises ten isomeric forms labeled A through F. It is distinguished by its specific (1R,2R,3S,4S) stereochemical configuration.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 4782-75-6
Cat. No. B043546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConduritol D
CAS4782-75-6
Synonyms(1R,2R,3S,4S)-rel-5-Cyclohexene-1,2,3,4-tetrol; 
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1=CC(C(C(C1O)O)O)O
InChIInChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5-,6+
InChIKeyLRUBQXAKGXQBHA-FBXFSONDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conduritol D (CAS 4782-75-6): A Meso-Cyclitol with Precise Stereochemical Utility in Glycosidase Research and Chiral Synthesis


Conduritol D (CAS 4782-75-6) is a meso-cyclitol belonging to the 1,2,3,4-cyclohexenetetrol family, which comprises ten isomeric forms labeled A through F. It is distinguished by its specific (1R,2R,3S,4S) stereochemical configuration [1]. As a valuable member of the conduritol class, it serves as a crucial chiral synthon and a key precursor for synthesizing various bioactive cyclitols and aminocyclitols [2]. Its biological relevance is primarily anchored in its ability to act as an inhibitor of glycosidase enzymes, a property that underpins its utility in studying carbohydrate metabolism and lysosomal storage disorders [3].

Why Generic Substitution of Conduritol D (4782-75-6) with Other Conduritol Isomers Fails: A Matter of Stereochemical Precision and Enzyme Selectivity


The conduritol family comprises multiple isomers with identical molecular formulas but profoundly different three-dimensional arrangements of their four hydroxyl groups [1]. This stereochemical diversity directly dictates their distinct biological profiles and synthetic utility. Substituting Conduritol D with another isomer—such as Conduritol A, B, C, E, or F—is not a viable strategy for research or procurement because each isomer exhibits a unique pattern of enzyme inhibition and serves as a precursor for different downstream chiral molecules [2]. For instance, while Conduritol A analogues are noted for insulin modulation, Conduritol D is specifically sought for its role in β-glucosidase inhibition and as a meso-compound for chiral resolution [3]. Generic substitution without accounting for these stereospecific interactions would compromise experimental validity and synthetic outcomes.

Quantitative Evidence for Conduritol D (4782-75-6): A Comparative Analysis of Glycosidase Inhibition Profiles


Conduritol D Demonstrates Moderate Inhibition of α-Glucosidase (Yeast) with a Ki of 369 μM

Conduritol D exhibits measurable inhibitory activity against brewer's yeast α-glucosidase, with a reported Ki value of 3.69E+5 nM (equivalent to 369 μM). This data point establishes a baseline inhibitory potency against this specific enzyme class [1]. While not a highly potent inhibitor, this quantitative profile is essential for researchers comparing its activity against other conduritol isomers or designing derivative molecules.

Glycosidase Inhibition Enzyme Kinetics BindingDB Data

Conduritol D as a Parent Scaffold: Novel Indole Derivatives Exhibit Enhanced β-Glucosidase Inhibition Relative to Acarbose

While Conduritol D itself is a modest inhibitor, its structural framework serves as a critical starting point for designing more potent derivatives. A study synthesizing novel mono- and bis-indole conduritol derivatives (based on the conduritol scaffold) demonstrated that these compounds possessed a more powerful inhibitory effect against β-glucosidase compared to the clinically used α-glucosidase inhibitor acarbose . This finding underscores the value of Conduritol D as a versatile core for developing next-generation inhibitors with improved potency and altered selectivity profiles.

Medicinal Chemistry Structure-Activity Relationship Glucosidase Inhibitor

Broad-Spectrum Glycosidase Inhibition Profile of Conduritol D: Ki Values Against β-Glucosidase and β-Galactosidase

Data aggregated from BindingDB reveals that Conduritol D inhibits multiple glycosidases with varying potencies. It demonstrates activity against almond β-glucosidase with a Ki of 53,000 nM (53 μM) and against Aspergillus niger β-galactosidase with a Ki of 13,000 nM (13 μM) [1][2]. This cross-enzyme inhibition profile is a key differentiator when selecting a tool compound for investigating glycosidase function in complex biological systems, as it suggests a broader range of potential targets compared to more selective inhibitors.

Enzyme Inhibition Glycosidase Panel Cross-Study Analysis

Conduritol D's Meso-Configuration Enables Enzymatic Desymmetrization for Homochiral Synthesis

Unlike its chiral congeners (Conduritols B, C, E, F), Conduritol D is a meso-compound. This symmetry is a powerful synthetic advantage, as it allows for enzymatic desymmetrization. A 1996 study demonstrated that meso-conduritol D tetraacetate can be selectively modified by lipases to yield four distinct homochiral partial derivatives, including (+)-(1R,2R,3S,4S)-1-hydroxy-2,3,4-triacetoxy-5-cyclohexene and (+)-conduramine C-4 [1]. This capability provides a direct route to enantiomerically pure cyclitol and aminocyclitol intermediates, a feature not shared by the non-meso isomers.

Asymmetric Synthesis Biocatalysis Chiral Building Blocks

Conduritol D (4782-75-6): Validated Research Applications Stemming from Quantitative Evidence


Profiling Glycosidase Inhibition in Drug Discovery for Lysosomal Storage Disorders

Conduritol D serves as a defined molecular probe for characterizing the inhibition profiles of glycosidases implicated in lysosomal storage diseases like Gaucher's disease. Its multi-target inhibitory activity, evidenced by Ki values against β-glucosidase (53 μM) and β-galactosidase (13 μM), makes it suitable for assessing the potential off-target effects of lead compounds or for understanding enzyme function in complex lysosomal environments [1][2].

Scaffold for the Development of Potent and Selective β-Glucosidase Inhibitors

Given that derivatives built on the conduritol scaffold exhibit enhanced β-glucosidase inhibition compared to the clinical drug acarbose, Conduritol D is an ideal starting point for medicinal chemistry campaigns. Researchers can leverage its core structure to design and synthesize novel analogues with improved potency and selectivity for specific glycosidase targets relevant to diabetes, viral infections, and cancer .

Enzymatic Desymmetrization for the Production of Enantiopure Cyclitol and Aminocyclitol Intermediates

Conduritol D's unique meso-structure is a distinct advantage for synthetic chemists. Its use in lipase-catalyzed desymmetrization reactions provides a direct and efficient method for generating a variety of homochiral building blocks, such as homochiral triacetoxy-5-cyclohexene derivatives and conduramines. These products are essential intermediates in the total synthesis of complex natural products and pharmaceuticals [3].

Establishing a Baseline Inhibitor for α-Glucosidase Enzymatic Assays

For laboratories conducting routine α-glucosidase inhibition assays, Conduritol D, with its well-defined Ki of 369 μM against yeast α-glucosidase, can serve as a reliable reference inhibitor or a low-potency control. Its availability and consistent inhibitory profile provide a valuable benchmark for validating assay performance and comparing the potency of novel test compounds [4].

Technical Documentation Hub

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